REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:3][C:4](O)=[O:5].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1.CCOCC>[NH2:1][CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:3][CH2:4][OH:5] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
920 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
Na2SO4.10H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring until only a heavy white precipitate
|
Type
|
FILTRATION
|
Details
|
filtered through Celite®
|
Type
|
CONCENTRATION
|
Details
|
the concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with 1N HCl (3×40 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to separate the product which
|
Type
|
CUSTOM
|
Details
|
was used without further purification (0.9 g, 49%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:3][C:4](O)=[O:5].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1.CCOCC>[NH2:1][CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:3][CH2:4][OH:5] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
920 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
Na2SO4.10H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring until only a heavy white precipitate
|
Type
|
FILTRATION
|
Details
|
filtered through Celite®
|
Type
|
CONCENTRATION
|
Details
|
the concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with 1N HCl (3×40 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to separate the product which
|
Type
|
CUSTOM
|
Details
|
was used without further purification (0.9 g, 49%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:3][C:4](O)=[O:5].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1.CCOCC>[NH2:1][CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:3][CH2:4][OH:5] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
920 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
Na2SO4.10H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring until only a heavy white precipitate
|
Type
|
FILTRATION
|
Details
|
filtered through Celite®
|
Type
|
CONCENTRATION
|
Details
|
the concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with 1N HCl (3×40 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to separate the product which
|
Type
|
CUSTOM
|
Details
|
was used without further purification (0.9 g, 49%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |